4-(Dimethylamino)-1-phenylpyrrolidin-2-one
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Overview
Description
4-(Dimethylamino)-1-phenylpyrrolidin-2-one is an organic compound with a complex structure that includes a dimethylamino group, a phenyl group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-phenylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as a phenylpyrrolidinone derivative, under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products .
Scientific Research Applications
4-(Dimethylamino)-1-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Dimethylaminopyridine
- 4-Dimethylaminoantipyrine
- 4-(Dimethylamino)cinnamaldehyde
Uniqueness
4-(Dimethylamino)-1-phenylpyrrolidin-2-one is unique due to its specific structural features, such as the combination of a dimethylamino group with a phenylpyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
716-38-1 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-(dimethylamino)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-13(2)11-8-12(15)14(9-11)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
XVTZQNZGUDNVOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CC(=O)N(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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